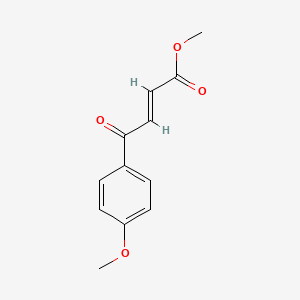![molecular formula C9H7N3O3 B6274569 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1386981-01-6](/img/new.no-structure.jpg)
2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol[_{{{CITATION{{{1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d ](https://wwwambeedcom/products/1386981-01-6html){{{CITATION{{{_2{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl ....
Mechanism of Action
Target of Action
The primary targets of 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid are cyclin-dependent kinases (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of CDK4 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The affected pathway is the cell cycle regulation pathway . By inhibiting CDK4, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of cell growth and proliferation .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4 activity . On a cellular level, this leads to the arrest of the cell cycle, preventing cell proliferation . This makes the compound a potential candidate for antiproliferative agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors[_{{{CITATION{{{1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d ...](https://www.ambeed.com/products/1386981-01-6.html). One common synthetic route includes the cyclization of a suitable pyridine derivative under acidic or basic conditions, followed by subsequent functional group modifications to introduce the carboxylic acid moiety[{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyridopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Biology: In biological research, 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be utilized to study enzyme inhibition and protein interactions[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents[_{{{CITATION{{{2{Discovery of 8 Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl ...](https://pubs.acs.org/doi/pdf/10.1021/jm401073p). Its ability to induce apoptosis in tumor cells makes it a candidate for further drug development[{{{CITATION{{{_2{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl ....
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
7-oxo-7,8-dihydropyrido[2,3-d]pyrimidines: Variants of this compound with different substituents on the pyridopyrimidine ring.
Uniqueness: 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to induce apoptosis in tumor cells at low concentrations sets it apart from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1386981-01-6 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



